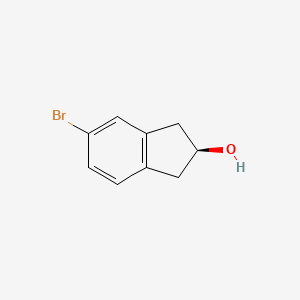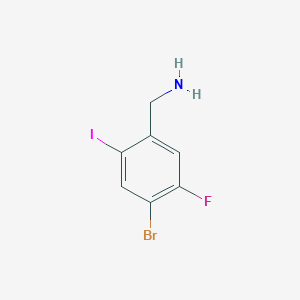
4-Bromo-5-fluoro-2-iodobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoro-2-iodobenzylamine is an organic compound with the molecular formula C7H6BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzylamine core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-iodobenzylamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzylamine derivative followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed to introduce the bromine and fluorine atoms .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as column chromatography and recrystallization are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-fluoro-2-iodobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the halogenated benzylamine to its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromo-5-fluoro-2-iodobenzylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and neurology.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural configuration. It may bind to active sites of enzymes, altering their function and leading to various biochemical effects. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-2,5-dimethoxyamphetamine
Comparison: Compared to similar compounds, 4-Bromo-5-fluoro-2-iodobenzylamine is unique due to the presence of three different halogen atoms, which significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and iodine atoms provides a distinct electronic environment, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H6BrFIN |
|---|---|
Poids moléculaire |
329.94 g/mol |
Nom IUPAC |
(4-bromo-5-fluoro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H,3,11H2 |
Clé InChI |
HWRRBKCMIYLRHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
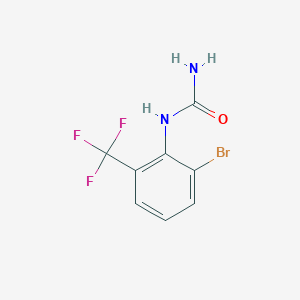
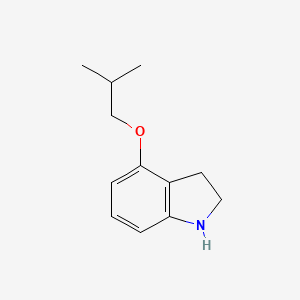
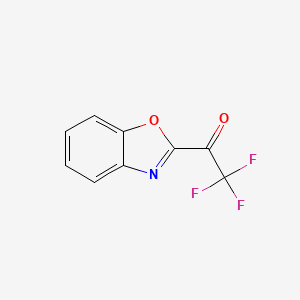
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
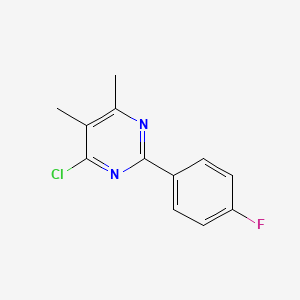
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
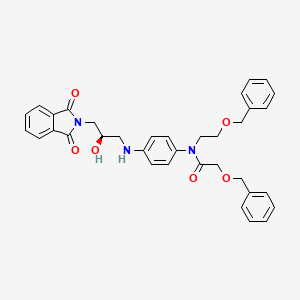
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)

![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
